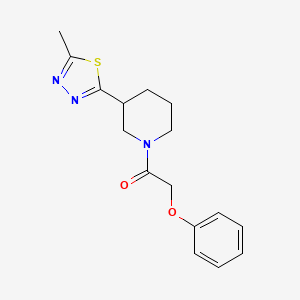

1-(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Heterocyclic Compounds

Research in the field of organic chemistry has explored the synthesis of various heterocyclic compounds utilizing thiadiazole derivatives. For instance, the study by Peet and Sunder (1975) discussed methods for preparing 4,5-disubstituted-1,2,3-thiadiazoles, including the cyclization of α-diazo-β-ketoacetamides to yield thiadiazoles. This synthesis pathway highlights the chemical versatility and reactivity of thiadiazole derivatives in forming complex heterocyclic structures (Peet & Sunder, 1975).

Pharmacological Applications

The pharmacological potential of thiadiazole derivatives, including those similar in structure to 1-(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone, has been extensively studied. Abdel‐Aziz et al. (2009) synthesized piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives and evaluated their anti-arrhythmic activity. This work demonstrates the potential of thiadiazole derivatives in developing new therapeutic agents (Abdel‐Aziz et al., 2009).

Materials Science Applications

In the realm of materials science, thiadiazole derivatives have been explored for their application in the synthesis of novel materials with specific properties. For example, modification of conjugated microporous poly-benzothiadiazoles with alkyne-bearing structures to enhance water compatibility, as discussed by Urakami, Zhang, and Vilela (2013), showcases the use of thiadiazole derivatives in developing water-dispersible photomaterials with potential applications in photocatalysis (Urakami, Zhang, & Vilela, 2013).

作用機序

Target of Action

It is known that thiadiazole derivatives, which this compound is a part of, can interact strongly with biological targets due to their mesoionic character .

Mode of Action

Thiadiazole-containing compounds are known to cross cellular membranes and interact with biological targets . This interaction can lead to a broad spectrum of biological activities .

Biochemical Pathways

Thiadiazole derivatives have been shown to exert a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . This suggests that these compounds may affect multiple biochemical pathways.

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties may influence the bioavailability of the compound.

Result of Action

Numerous thiadiazole derivatives have been revealed to display anticancer activities in various in vitro and in vivo models . This suggests that the compound may have similar effects.

Action Environment

Factors like the nature of the ligand, metal ion, and counter-ion have been shown to significantly influence the catalytic activities of related compounds .

特性

IUPAC Name |

1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-12-17-18-16(22-12)13-6-5-9-19(10-13)15(20)11-21-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZYZISHKLACMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)C(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2952595.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2952597.png)

![1-Phenyl-1,6-diazaspiro[3.3]heptane oxalate](/img/structure/B2952602.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2952604.png)

![2-(3-Chlorophenoxy)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2952605.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2952607.png)

![methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2952611.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2952614.png)

![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2952615.png)